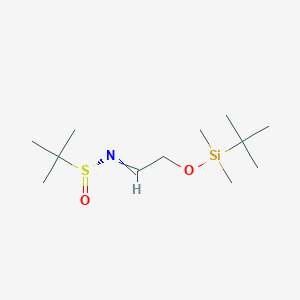
(R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide is a complex organic compound featuring a tert-butyldimethylsilyl (TBDMS) group. This compound is notable for its utility in organic synthesis, particularly in the protection of hydroxyl groups and as a chiral auxiliary in asymmetric synthesis.
Vorbereitungsmethoden
The synthesis of (R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of a suitable aldehyde or ketone with a sulfinamide in the presence of a base. The tert-butyldimethylsilyl group is introduced via silylation reactions using reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base like imidazole or triethylamine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinamide can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, such as with tetrabutylammonium fluoride (TBAF), to yield the corresponding alcohol.
Addition: The compound can participate in nucleophilic addition reactions, particularly at the carbonyl carbon.
Wissenschaftliche Forschungsanwendungen
(R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide is widely used in scientific research for:
Organic Synthesis: As a protecting group for alcohols and as a chiral auxiliary in asymmetric synthesis.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: In the development of novel materials with specific properties.
Biological Studies: As a probe in biochemical assays to study enzyme mechanisms and interactions.
Wirkmechanismus
The mechanism of action of (R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide involves the stabilization of reactive intermediates through the steric and electronic effects of the TBDMS group. The sulfinamide moiety can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various transformations in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
tert-Butyldimethylsilyl ethers: Used for protecting alcohols in organic synthesis.
Sulfinamides: Utilized as chiral auxiliaries and intermediates in asymmetric synthesis.
tert-Butyldimethylsilyl chlorides: Employed in silylation reactions for introducing TBDMS groups.
Compared to these compounds, (R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide offers unique advantages in terms of stability and selectivity in protecting group chemistry and chiral synthesis.
Eigenschaften
Molekularformel |
C12H27NO2SSi |
|---|---|
Molekulargewicht |
277.50 g/mol |
IUPAC-Name |
(R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3/t16-/m1/s1 |
InChI-Schlüssel |
GYWHPULLAAZCJG-MRXNPFEDSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCC=N[S@](=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC=NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)
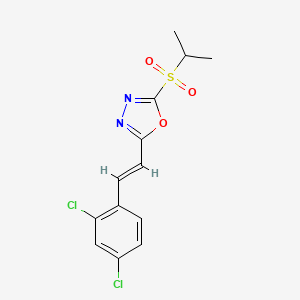

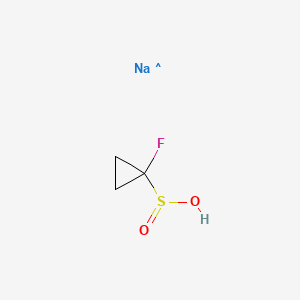
![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)
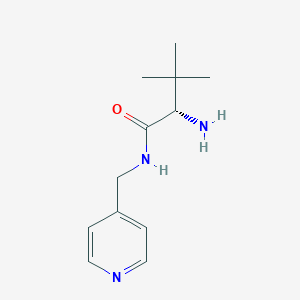
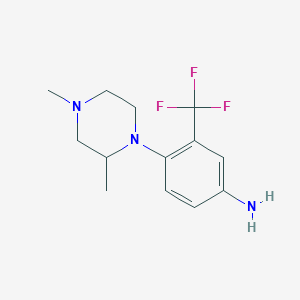
![4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid](/img/structure/B13910147.png)
![6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid](/img/structure/B13910148.png)

![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)
